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Compound of Interest

Compound Name: Ethyl 5-methyl-4-oxohexanoate

Cat. No.: B1338096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 5-methyl-
4-oxohexanoate (C₉H₁₆O₃). Due to the limited availability of experimentally derived spectra for

this specific compound in public databases, this document focuses on predicted spectroscopic

data based on its chemical structure and available data for analogous compounds. It also

includes comprehensive, generalized experimental protocols for the acquisition of key

spectroscopic data.

Chemical Structure
IUPAC Name: Ethyl 5-methyl-4-oxohexanoate Molecular Formula: C₉H₁₆O₃ Molecular

Weight: 172.22 g/mol Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 5-methyl-4-
oxohexanoate. These predictions are based on established principles of spectroscopy and

data from structurally similar compounds.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.12 Quartet (q) 2H -O-CH₂-CH₃

~2.80 Septet (sept) 1H -CH(CH₃)₂

~2.75 Triplet (t) 2H -C(=O)-CH₂-CH₂-

~2.55 Triplet (t) 2H -CH₂-CH₂-C(=O)O-

~1.25 Triplet (t) 3H -O-CH₂-CH₃

~1.08 Doublet (d) 6H -CH(CH₃)₂

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm) Carbon Type Assignment

~212 C=O (Ketone) C=O (C4)

~173 C=O (Ester) C=O (C1)

~61 -CH₂-O- -O-CH₂-CH₃

~41 -CH- -CH(CH₃)₂ (C5)

~36 -CH₂- -C(=O)-CH₂-CH₂- (C3)

~28 -CH₂- -CH₂-CH₂-C(=O)O- (C2)

~18 -CH₃ -CH(CH₃)₂

~14 -CH₃ -O-CH₂-CH₃

Predicted IR Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

~2975 Strong C-H Alkane stretch

~1735 Strong C=O Ester stretch

~1715 Strong C=O Ketone stretch

~1180 Strong C-O Ester stretch

Mass Spectrometry Data
The following predicted mass-to-charge ratios (m/z) for various adducts of Ethyl 5-methyl-4-
oxohexanoate are available from PubChem.[1]

Adduct m/z

[M+H]⁺ 173.11722

[M+Na]⁺ 195.09916

[M-H]⁻ 171.10266

[M+NH₄]⁺ 190.14376

[M+K]⁺ 211.07310

[M]⁺ 172.10939

Experimental Protocols
The following sections provide detailed, generalized methodologies for the key spectroscopic

experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of a liquid sample.

Materials:
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NMR tube (5 mm diameter) and cap

Deuterated solvent (e.g., CDCl₃)

Pasteur pipette and bulb

Small vial

Kimwipes

NMR spectrometer

Procedure:

Sample Preparation:

For a ¹H NMR spectrum, accurately weigh approximately 5-20 mg of the liquid sample into

a clean, dry vial.[2] For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is

recommended.[2]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃)

to the vial.[2]

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the

solution is homogeneous.

Filtering the Sample:

Take a clean Pasteur pipette and place a small plug of cotton wool or a Kimwipe into the

top of the pipette.

Carefully transfer the sample solution through the pipette filter into a clean NMR tube.[3]

This step removes any particulate matter that could degrade the quality of the NMR

spectrum.[4]

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[2]

Data Acquisition:
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Wipe the outside of the NMR tube with a Kimwipe to remove any dust or fingerprints.

Insert the NMR tube into a spinner turbine and adjust the depth using a tube depth gauge.

Place the sample into the NMR spectrometer.

The spectrometer will lock onto the deuterium signal of the solvent to stabilize the

magnetic field.[2]

The magnetic field is then shimmed to maximize its homogeneity, which improves the

resolution of the spectra.[2]

Set the appropriate acquisition parameters (e.g., number of scans, spectral width,

relaxation delay) for either ¹H or ¹³C NMR.

Initiate the data acquisition.

Data Processing:

After the acquisition is complete, the raw data (Free Induction Decay - FID) is Fourier

transformed to generate the NMR spectrum.

The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual

solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of a liquid sample.

Method: Attenuated Total Reflectance (ATR)

Materials:

FT-IR spectrometer with an ATR accessory

Liquid sample

Solvent for cleaning (e.g., isopropanol or acetone)
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Soft tissue or lint-free cloth

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry. Clean it with a suitable solvent and a soft tissue if

necessary.

Acquire a background spectrum. This measures the absorbance of the ambient

atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

Sample Measurement:

Place a small drop of the liquid sample directly onto the ATR crystal, ensuring the crystal

surface is completely covered.[5][6]

If the ATR accessory has a pressure arm, lower it to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum.[5] The instrument will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Cleaning:

After the measurement, clean the sample off the ATR crystal using a soft tissue and an

appropriate solvent. Ensure the crystal is clean and dry for the next user.

Mass Spectrometry (MS)
Objective: To obtain a mass spectrum of a liquid sample.

Method: Electrospray Ionization (ESI)

Materials:

Mass spectrometer with an ESI source
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Syringe pump and syringe

Sample vial

Volatile organic solvents (e.g., methanol, acetonitrile)

Water (high purity)

Procedure:

Sample Preparation:

Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) or water to

a concentration of approximately 1 mg/mL.[7]

Take an aliquot (e.g., 100 µL) of this solution and dilute it further with a mixture of volatile

solvents (e.g., methanol, acetonitrile, or water) to a final concentration in the range of 1-10

µg/mL.[7]

If any precipitate forms, the solution must be filtered to prevent clogging the instrument.[7]

Transfer the final solution to a 2mL mass spectrometry vial with a screw cap and septum.

[7]

Data Acquisition:

The sample is introduced into the mass spectrometer's ion source, typically via direct

infusion using a syringe pump or through a liquid chromatography (LC) system.

In the ESI source, a high voltage is applied to the liquid as it passes through a capillary,

creating a fine spray of charged droplets.

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of

the analyte.

These ions are then guided into the mass analyzer.

Mass Analysis and Detection:
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of ions at each m/z value.

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.

Sample Preparation Spectroscopic Analysis Data Processing & Interpretation

Chemical Compound
(Ethyl 5-methyl-4-oxohexanoate)

Dissolve in
Deuterated Solvent

FT-IR Spectroscopy

Mass Spectrometry

Filter Solution
NMR Spectroscopy

(¹H & ¹³C)
Process NMR Data

(FT, Phasing, Baseline Correction)

Process IR Data
(Background Subtraction)

Process MS Data
(Peak Identification)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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